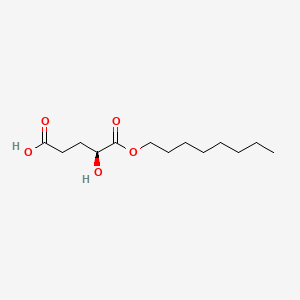

(2S)-Octyl-alpha-hydroxyglutarate

Description

Properties

IUPAC Name |

(4S)-4-hydroxy-5-octoxy-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O5/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16/h11,14H,2-10H2,1H3,(H,15,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZOKTKSGUOCCM-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C(CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCOC(=O)[C@H](CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2S)-Octyl-α-hydroxyglutarate: A Technical Guide for Researchers and Drug Development Professionals

Introduction

(2S)-Octyl-α-hydroxyglutarate is a pivotal research tool for investigating a wide array of cellular processes, including metabolic signaling, epigenetics, and the hypoxia response. As a cell-permeable ester of L-2-hydroxyglutarate (L-2-HG), it provides a direct method for elevating intracellular levels of this critical oncometabolite. This guide offers an in-depth exploration of the chemical properties, biological activity, and experimental applications of (2S)-Octyl-α-hydroxyglutarate, designed to empower researchers in oncology, metabolic diseases, and drug discovery.

L-2-HG, along with its enantiomer D-2-hydroxyglutarate, is recognized as a competitive inhibitor of α-ketoglutarate (α-KG)-dependent dioxygenases[1][2]. These enzymes play crucial roles in regulating gene expression and cellular signaling. The octyl ester moiety of (2S)-Octyl-α-hydroxyglutarate enhances its lipophilicity, facilitating its passage across the cell membrane. Once inside the cell, endogenous esterases are believed to cleave the octyl group, releasing L-2-hydroxyglutarate to exert its biological effects. This targeted delivery system is invaluable for studying the downstream consequences of elevated L-2-HG in a controlled and dose-dependent manner.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of (2S)-Octyl-α-hydroxyglutarate is fundamental to its effective use in experimental settings. These properties dictate its handling, storage, and formulation for in vitro and in vivo studies.

| Property | Value | Source |

| Synonyms | (2S)-Octyl-2-HG, Octyl-(S)-2-hydroxyglutarate, 1-Octyl-L-2-hydroxyglutarate | Cayman Chemical, Sigma-Aldrich |

| CAS Number | 1391194-64-1 | Cayman Chemical, Sigma-Aldrich |

| Molecular Formula | C₁₃H₂₄O₅ | Cayman Chemical, Sigma-Aldrich |

| Molecular Weight | 260.33 g/mol | Cayman Chemical, Sigma-Aldrich |

| Appearance | White to beige powder/crystalline solid | Sigma-Aldrich, Cayman Chemical |

| Purity | ≥95% (HPLC) | Sigma-Aldrich, Cayman Chemical |

| Solubility | DMSO: ~2-10 mg/mL; Ethanol: ~20 mg/mL; DMF: ~10 mg/mL; PBS (pH 7.2): ~1 mg/mL | Cayman Chemical, Sigma-Aldrich |

| Storage | Store at -20°C as a solid. Solutions are unstable and should be prepared fresh. | Selleck Chemicals |

Mechanism of Action: Competitive Inhibition of α-KG-Dependent Dioxygenases

The primary mechanism of action of (2S)-Octyl-α-hydroxyglutarate, following its intracellular conversion to L-2-hydroxyglutarate, is the competitive inhibition of α-ketoglutarate-dependent dioxygenases. L-2-HG is structurally analogous to the endogenous substrate α-ketoglutarate, allowing it to bind to the active site of these enzymes without facilitating the catalytic reaction. This leads to a functional inhibition of a broad class of enzymes that are critical for cellular homeostasis.

Key families of α-KG-dependent dioxygenases inhibited by L-2-hydroxyglutarate include:

-

Prolyl Hydroxylases (PHDs): These enzymes are central to the cellular oxygen-sensing pathway. By hydroxylating proline residues on the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), PHDs mark it for proteasomal degradation under normoxic conditions. Inhibition of PHDs by L-2-HG leads to the stabilization of HIF-1α, even in the presence of oxygen, a state often referred to as "pseudo-hypoxia."[1][3][4] The stabilized HIF-1α then translocates to the nucleus, where it activates the transcription of genes involved in angiogenesis, glycolysis, and other adaptive responses to low oxygen. L-2-hydroxyglutarate has been shown to be a more potent inhibitor of PHDs than its D-enantiomer[5]. The IC50 value for the inhibition of PHDs by the L-form of 2-HG is approximately 419 ± 150 μM[1][4].

-

Jumonji C (JmjC) domain-containing histone demethylases: This large family of enzymes removes methyl groups from histone tails, thereby playing a critical role in epigenetic regulation of gene expression. Inhibition of these demethylases by L-2-HG can lead to global changes in histone methylation patterns, altering chromatin structure and gene transcription.

-

Ten-Eleven Translocation (TET) family of DNA hydroxylases: TET enzymes are responsible for the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a key step in active DNA demethylation. By inhibiting TET enzymes, L-2-HG can lead to hypermethylation of DNA, another crucial layer of epigenetic control.

The following diagram illustrates the core mechanism of action:

Caption: Intracellular conversion and inhibitory action of (2S)-Octyl-α-hydroxyglutarate.

Experimental Protocols and Applications

The cell-permeable nature of (2S)-Octyl-α-hydroxyglutarate makes it a versatile tool for a variety of cell-based and in vitro assays.

Cell-Based Assays: Induction of Intracellular L-2-Hydroxyglutarate

A primary application of (2S)-Octyl-α-hydroxyglutarate is to artificially elevate intracellular L-2-HG levels to mimic pathological states or to study its physiological roles.

Protocol for Cell Treatment:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of (2S)-Octyl-α-hydroxyglutarate in a suitable solvent such as DMSO. For example, a 100 mM stock can be prepared by dissolving 26.03 mg of the compound in 1 mL of DMSO. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Cell Culture: Plate cells at an appropriate density in a multi-well plate or flask and allow them to adhere overnight.

-

Treatment: On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) does not exceed a level that is toxic to the cells (typically <0.1%). A vehicle control (medium with the same concentration of solvent) should always be included.

-

Incubation: Treat the cells with the (2S)-Octyl-α-hydroxyglutarate-containing medium for the desired duration. The optimal incubation time will depend on the specific cell type and the biological process being investigated.

-

Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as Western blotting for HIF-1α stabilization, mass spectrometry for metabolite analysis, or chromatin immunoprecipitation (ChIP) for histone methylation analysis.

Causality Behind Experimental Choices:

-

Use of an Ester Prodrug: L-2-hydroxyglutarate itself is a charged molecule and has poor cell permeability. The octyl ester neutralizes the charge and increases lipophilicity, dramatically improving its ability to cross the cell membrane.

-

Fresh Preparation of Working Solutions: The ester linkage in (2S)-Octyl-α-hydroxyglutarate can be susceptible to hydrolysis in aqueous solutions over time. Preparing working solutions fresh from a frozen stock ensures consistent and accurate dosing.

-

Vehicle Control: The use of a vehicle control is essential to distinguish the effects of the compound from any potential effects of the solvent.

In Vitro Prolyl Hydroxylase (PHD) Inhibition Assay

To directly assess the inhibitory potential of L-2-hydroxyglutarate on PHD activity, an in vitro assay can be performed. This typically involves a purified recombinant PHD enzyme, a peptide substrate corresponding to the hydroxylation site on HIF-1α, and the necessary co-factors.

Exemplary In Vitro PHD Assay Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube or a well of a microplate, prepare a reaction mixture containing a buffered solution (e.g., Tris-HCl, pH 7.5), recombinant PHD enzyme (e.g., PHD2), a synthetic HIF-1α peptide substrate, and co-factors including Fe(II) and ascorbate.

-

Inhibitor Addition: Add varying concentrations of L-2-hydroxyglutarate (or other test compounds) to the reaction mixture. A no-inhibitor control is essential.

-

Initiation of Reaction: Initiate the reaction by adding the co-substrate, α-ketoglutarate.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.

-

Termination and Detection: Terminate the reaction and measure the extent of peptide hydroxylation. This can be achieved through various methods, including mass spectrometry to detect the mass shift due to hydroxylation, or antibody-based methods (e.g., ELISA) using an antibody specific to the hydroxylated peptide.

Self-Validating System:

-

The inclusion of a positive control (a known PHD inhibitor) and a negative control (no inhibitor) validates the assay's ability to detect both inhibition and basal enzyme activity.

-

The signal should be dependent on the presence of all key components (enzyme, substrate, α-KG, Fe(II)), confirming the specificity of the reaction.

The following diagram outlines a general workflow for a cell-based experiment using (2S)-Octyl-α-hydroxyglutarate:

Caption: A generalized workflow for cell-based experiments using (2S)-Octyl-α-hydroxyglutarate.

Conclusion

(2S)-Octyl-α-hydroxyglutarate is an indispensable tool for researchers seeking to understand the multifaceted roles of L-2-hydroxyglutarate in health and disease. Its ability to reliably increase intracellular L-2-HG levels provides a powerful platform for dissecting the downstream consequences of α-KG-dependent dioxygenase inhibition. By carefully considering its chemical properties and employing rigorously controlled experimental designs, scientists can leverage this compound to uncover novel insights into cancer metabolism, epigenetic regulation, and the cellular response to hypoxia, ultimately paving the way for new therapeutic strategies.

References

-

Tyrakis, P. A., et al. (2021). Signaling metabolite L-2-hydroxyglutarate activates the transcription factor HIF-1α in lipopolysaccharide-activated macrophages. Journal of Biological Chemistry, 298(2), 101501. [Link]

-

The Roles of 2-Hydroxyglutarate. (2021). Frontiers in Cell and Developmental Biology. [Link]

-

Intlekofer, A. M., et al. (2015). Hypoxia Induces Production of L-2-Hydroxyglutarate. Cell Metabolism, 22(2), 304-311. [Link]

-

Signaling metabolite L-2-hydroxyglutarate activates the transcription factor HIF-1α in lipopolysaccharide-activated macrophages. (2022). PubMed. [Link]

-

The Roles of 2-Hydroxyglutarate. (2021). PubMed Central. [Link]

Sources

- 1. The Roles of 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hypoxia Induces Production of L-2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signaling metabolite L-2-hydroxyglutarate activates the transcription factor HIF-1α in lipopolysaccharide-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]

- 5. Signaling metabolite L-2-hydroxyglutarate activates the transcription factor HIF-1α in lipopolysaccharide-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

(2S)-Octyl-α-hydroxyglutarate: A Technical Guide to a Potent Prolyl Hydroxylase Inhibitor

CAS Number: 1391194-64-1

Introduction

(2S)-Octyl-α-hydroxyglutarate is a synthetic, cell-permeable derivative of the endogenous metabolite L-2-hydroxyglutarate (L-2-HG).[1] In the field of cell biology and drug discovery, it has emerged as a critical tool compound for the investigation of cellular responses to hypoxia and the modulation of the hypoxia-inducible factor (HIF) signaling pathway. Its primary mechanism of action is the competitive inhibition of α-ketoglutarate-dependent dioxygenases, a superfamily of enzymes that includes the prolyl hydroxylase domain (PHD) enzymes responsible for the regulation of HIF-1α stability.[1][2] By inhibiting PHDs, (2S)-Octyl-α-hydroxyglutarate effectively mimics a hypoxic state, leading to the stabilization and activation of HIF-1α even under normoxic conditions. This guide provides an in-depth technical overview of (2S)-Octyl-α-hydroxyglutarate, including its synthesis, mechanism of action, experimental protocols for its use, and its potential therapeutic applications.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of (2S)-Octyl-α-hydroxyglutarate is essential for its effective use in experimental settings. These properties dictate its solubility, stability, and cell permeability.

| Property | Value | Source |

| CAS Number | 1391194-64-1 | [2] |

| Molecular Formula | C₁₃H₂₄O₅ | [2] |

| Molecular Weight | 260.33 g/mol | [2] |

| Appearance | White to beige powder | [2] |

| Purity | ≥98% (HPLC) | [2] |

| Solubility | DMSO: ≥2 mg/mL | [2][3] |

| Storage Temperature | -20°C | [2] |

| InChI Key | UJZOKTKSGUOCCM-NSHDSACASA-N | [2] |

| SMILES | CCCCCCCCOC(=O)C(O)CCC(=O)O | [2] |

Synthesis of (2S)-Octyl-α-hydroxyglutarate

The synthesis of (2S)-Octyl-α-hydroxyglutarate can be achieved through the esterification of L-2-hydroxyglutaric acid with 1-octanol. A plausible and efficient method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst.[4][5]

Proposed Synthesis Workflow

Detailed Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve L-2-hydroxyglutaric acid in an excess of 1-octanol (e.g., 5-10 molar equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.5 molar equivalents) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for several hours (e.g., 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure (2S)-Octyl-α-hydroxyglutarate.

Mechanism of Action: HIF-1α Stabilization

Under normoxic conditions, the α-subunit of HIF-1 is continuously targeted for proteasomal degradation. This process is initiated by the hydroxylation of specific proline residues within the oxygen-dependent degradation (ODD) domain of HIF-1α by PHD enzymes.[6][7] This hydroxylation event allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and thereby mark HIF-1α for destruction by the proteasome.

(2S)-Octyl-α-hydroxyglutarate, being structurally similar to the PHD co-substrate α-ketoglutarate, acts as a competitive inhibitor of these enzymes. By binding to the active site of PHDs, it prevents the hydroxylation of HIF-1α.[1] This leads to the stabilization and accumulation of HIF-1α, which can then translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of a wide array of hypoxia-responsive genes.[6][7]

Experimental Protocols

HIF-1α Stabilization Assay by Western Blot

This protocol details the use of (2S)-Octyl-α-hydroxyglutarate to induce HIF-1α stabilization in cultured cells, followed by detection using Western blotting.[1][8][9][10]

Materials:

-

Cell culture medium and supplements

-

(2S)-Octyl-α-hydroxyglutarate (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against HIF-1α

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Seed cells (e.g., HeLa, HEK293T) in a 6-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of (2S)-Octyl-α-hydroxyglutarate (e.g., 100 µM - 1 mM) for a desired time period (e.g., 4-8 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the well with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary anti-HIF-1α antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Wash the membrane and add the chemiluminescent substrate. Image the blot using a chemiluminescence detection system. Quantify the band intensities and normalize to a loading control (e.g., β-actin).

In Vitro Prolyl Hydroxylase (PHD) Inhibition Assay

This colorimetric assay measures the activity of PHD enzymes by quantifying the consumption of the co-substrate α-ketoglutarate.[11]

Principle: The remaining α-ketoglutarate after the enzymatic reaction is derivatized with 2,4-dinitrophenylhydrazine (2,4-DNPH) to form a colored product that can be measured spectrophotometrically.

Materials:

-

Recombinant human PHD2

-

HIF-1α peptide substrate (e.g., a synthetic peptide corresponding to the ODD domain)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Ferrous sulfate (FeSO₄)

-

Ascorbic acid

-

α-ketoglutarate

-

(2S)-Octyl-α-hydroxyglutarate

-

2,4-DNPH solution

-

Sodium hydroxide (NaOH) solution

Procedure:

-

Reaction Setup: In a 96-well plate, prepare the reaction mixture containing assay buffer, PHD2 enzyme, HIF-1α peptide, FeSO₄, and ascorbic acid.

-

Inhibitor Addition: Add varying concentrations of (2S)-Octyl-α-hydroxyglutarate or a vehicle control.

-

Reaction Initiation: Start the reaction by adding α-ketoglutarate. Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Quenching: Stop the reaction by adding a solution of 2,4-DNPH.

-

Color Development: Add NaOH to develop the color.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of PHD inhibition for each concentration of (2S)-Octyl-α-hydroxyglutarate and determine the IC₅₀ value.

Therapeutic Potential and Applications

The ability of (2S)-Octyl-α-hydroxyglutarate and other PHD inhibitors to stabilize HIF-1α has significant therapeutic implications for a range of diseases.

-

Ischemic Diseases: By promoting the expression of angiogenic factors such as vascular endothelial growth factor (VEGF), PHD inhibitors have shown promise in preclinical models of ischemic conditions, including myocardial infarction, stroke, and peripheral artery disease.[12][13][14] The induction of angiogenesis can improve blood flow to ischemic tissues, thereby promoting tissue survival and repair.

-

Anemia: HIF-1α stabilization also leads to the upregulation of erythropoietin (EPO), a key hormone in the production of red blood cells. This has led to the development of PHD inhibitors for the treatment of anemia associated with chronic kidney disease.[7]

-

Oncology: The role of HIF-1α in cancer is complex and context-dependent. While HIF-1α is often associated with tumor progression and metastasis, in some contexts, its activation can have anti-tumor effects.[7][15] Therefore, the use of PHD inhibitors in cancer therapy is an area of active investigation, with the potential to either promote or inhibit tumor growth depending on the specific cancer type and its microenvironment.[7][15]

Conclusion

(2S)-Octyl-α-hydroxyglutarate is a valuable pharmacological tool for studying the intricate mechanisms of cellular oxygen sensing and the HIF signaling pathway. Its well-defined mechanism of action as a competitive inhibitor of prolyl hydroxylases allows for the precise manipulation of HIF-1α stability in a controlled experimental setting. The protocols provided in this guide offer a starting point for researchers to utilize this compound effectively in their investigations. Furthermore, the expanding understanding of the therapeutic potential of PHD inhibitors highlights the importance of tool compounds like (2S)-Octyl-α-hydroxyglutarate in the development of novel treatments for a variety of human diseases.

References

- Therapeutic inhibition of prolyl hydroxylase domain-containing enzymes in surgery: putative applic

- Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia.

- Molecular Mechanisms of Action and Therapeutic Uses of Pharmacological Inhibitors of HIF–Prolyl 4-Hydroxylases for Treatment of Ischemic Diseases. PubMed Central.

- Application Notes and Protocols for In Vitro Studies of HIF-PHD Inhibitors. Benchchem.

- HIF-Prolyl Hydroxylase Domain Proteins (PHDs) in Cancer—Potential Targets for Anti-Tumor Therapy?. PubMed Central.

- Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein.

- Molecular Mechanisms of Action and Therapeutic Uses of Pharmacological Inhibitors of HIF–Prolyl 4-Hydroxylases for Treatment of Ischemic Diseases. Semantic Scholar.

- Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. PubMed Central.

- (2R)

- Western Blot protocol for HIF-1 alpha Antibody (NB100-134). Novus Biologicals.

- Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials.

- Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. PubMed.

- Application Notes and Protocols for Western Blot Analysis of HIF-1α Following Hif-phd-IN-2 Tre

- HIF-1 alpha. Abcam.

- Western Blot protocol for HIF-1 alpha Antibody (NB100-479). Novus Biologicals.

- Octyl-(S)-2HG, 1391194-64-1, 98 (HPLC). Sigma-Aldrich.

- Octyl-(R)-2HG = 98 HPLC 1391194-67-4. Sigma-Aldrich.

- Octyl-(R)-2HG = 98 HPLC 1391194-67-4. Sigma-Aldrich.

- Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis. PubMed Central.

- (2R)

- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific

- Method of preparation of 2-oxoglutarate ester, preparation containing 2-oxoglutarate ester and use thereof.

- Synthesis of α-Ketoglutaramic acid. PubMed.

- esterification - alcohols and carboxylic acids. Chemguide.

- Preparative Biocatalytic Synthesis of α-Ketoglutaram

- Ester synthesis by esterific

- Enzymatic production of α-ketoglutaric acid from l-glutamic acid via l-glutam

- Esterification--Making Esters

- Protocol for the synthesis of l-2-hydroxyglutaramic acid (l-2-HGM).

- Studies on the Synthesis of L(+)

Sources

- 1. docs.abcam.com [docs.abcam.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. ≥98% (HPLC), film, α-KG-dependent dioxygenases prolyl hydroxylases inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. HIF-Prolyl Hydroxylase Domain Proteins (PHDs) in Cancer—Potential Targets for Anti-Tumor Therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resources.novusbio.com [resources.novusbio.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular Mechanisms of Action and Therapeutic Uses of Pharmacological Inhibitors of HIF–Prolyl 4-Hydroxylases for Treatment of Ischemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular Mechanisms of Action and Therapeutic Uses of Pharmacological Inhibitors of HIF–Prolyl 4-Hydroxylases for Treatment of Ischemic Diseases | Semantic Scholar [semanticscholar.org]

- 15. Therapeutic inhibition of prolyl hydroxylase domain-containing enzymes in surgery: putative applications and challenges - PMC [pmc.ncbi.nlm.nih.gov]

(2S)-Octyl-alpha-hydroxyglutarate mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of (2S)-Octyl-alpha-hydroxyglutarate

Authored by: A Senior Application Scientist

Section 1: Abstract and Introduction

This compound, also known as Octyl-(S)-2-HG, is a pivotal research tool designed for the intracellular delivery of the L-enantiomer of 2-hydroxyglutarate ((S)-2-HG or L-2-HG).[1] As a naturally occurring metabolite, (S)-2-HG levels can rise under certain pathological conditions, such as hypoxia and in specific cancers, where it functions as an oncometabolite.[2][3] The native (S)-2-HG molecule is charged and does not readily cross cellular membranes. The addition of an octyl ester group renders the molecule lipophilic, transforming it into a cell-permeable prodrug.[2] Once inside the cell, endogenous esterases are believed to cleave the octyl group, releasing the biologically active (S)-2-HG. This guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its role as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases and its subsequent stabilization of the master transcriptional regulator, Hypoxia-Inducible Factor-1α (HIF-1α). We will explore the downstream cellular consequences, the critical differences between the (S) and (R) enantiomers, and provide validated experimental protocols for researchers in the field.

Section 2: The Core Molecular Mechanism: Competitive Inhibition of α-Ketoglutarate-Dependent Dioxygenases

The biological activity of (S)-2-HG stems from its structural analogy to the Krebs cycle intermediate, α-ketoglutarate (α-KG), also known as 2-oxoglutarate.[3] This resemblance allows (S)-2-HG to act as a competitive inhibitor for a large family of α-KG-dependent dioxygenases.[1][4][5] These enzymes utilize α-KG, Fe(II), and molecular oxygen to catalyze various hydroxylation and demethylation reactions critical to cellular homeostasis.

The primary targets relevant to the most pronounced effects of (S)-2-HG are the Prolyl Hydroxylase Domain (PHD) enzymes (also known as EGLN1, 2, and 3).[6] By occupying the α-KG binding site in the catalytic domain of PHDs, (S)-2-HG prevents the binding of the endogenous substrate, thereby inhibiting the enzyme's hydroxylase activity.[7] While PHDs are a principal target, it is crucial to recognize that (S)-2-HG can also inhibit other α-KG-dependent dioxygenases, including the TET family of DNA hydroxylases and JmjC domain-containing histone demethylases, leading to widespread epigenetic alterations.[3][5]

Section 3: The Primary Cellular Consequence: Stabilization of Hypoxia-Inducible Factor (HIF-1α)

The inhibition of PHD enzymes by (S)-2-HG directly impacts the stability of the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), a master transcription factor that orchestrates the cellular response to low oxygen.[8][9]

Under Normoxic Conditions (Normal Oxygen):

-

PHD enzymes utilize O₂ and α-KG to hydroxylate specific proline residues on the HIF-1α subunit.[9]

-

This post-translational modification creates a recognition site for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[9]

-

The VHL complex binds to hydroxylated HIF-1α, leading to its polyubiquitination.

-

Polyubiquitinated HIF-1α is rapidly targeted for degradation by the 26S proteasome, keeping its cellular levels extremely low.

Action of this compound: By delivering (S)-2-HG into the cell, the compound inhibits PHD activity. This prevents the initial proline hydroxylation step, effectively breaking the chain of events that leads to HIF-1α degradation.[6] As a result, HIF-1α is stabilized and accumulates in the cytoplasm, even under normoxic conditions.[6] The stabilized HIF-1α then translocates to the nucleus, dimerizes with its constitutive partner HIF-1β (also known as ARNT), and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, initiating a robust transcriptional program that mimics a true hypoxic state.[8]

Section 4: Downstream Signaling and Physiological Ramifications

The stabilization of HIF-1α by this compound induces a wide array of cellular programs. In lipopolysaccharide (LPS)-activated macrophages, treatment with Octyl-(S)-2-HG has been shown to dose-dependently increase HIF-1α protein levels.[6] This leads to a pro-inflammatory phenotype characterized by the upregulation of HIF-1α-dependent genes and a metabolic shift towards high-rate glycolysis.[6]

Table 1: HIF-1α Target Gene Upregulation by Octyl-(S)-2-HG in Macrophages

| Gene | Function | Observation | Citation |

|---|---|---|---|

| IL1B | Pro-inflammatory Cytokine | Upregulated protein and mRNA expression | [6] |

| PHD3 | HIF-1α Negative Feedback Regulator | Upregulated mRNA expression | [6] |

| NOS2 | Nitric Oxide Synthase 2 | Upregulated mRNA expression | [6] |

| GLUT1 | Glucose Transporter 1 | Upregulated mRNA expression |[6] |

This HIF-1α-driven response is not limited to macrophages. In CD8+ T cells, (S)-2-HG has been found to enhance cell fitness and anti-tumor activity, a stark contrast to the effects of the (R)-2-HG enantiomer.[10][11]

Section 5: Enantiomer Specificity: (2S)- vs. (2R)-Octyl-α-hydroxyglutarate

A critical aspect of 2-hydroxyglutarate biology is the distinct and often opposing functions of its two stereoisomers.[6] Experiments directly comparing the cell-permeable octyl esters of (S)-2-HG and (R)-2-HG have demonstrated this specificity unequivocally. While this compound is a potent activator of the HIF-1α pathway, the (2R) form is largely inert in this context.

Table 2: Differential Effects of (S)- and (R)-2-HG Enantiomers in Macrophages

| Parameter | (2S)-Octyl-α-HG Treatment | (2R)-Octyl-α-HG Treatment | Citation |

|---|---|---|---|

| HIF-1α Protein Level | Dose-dependent increase | No change | [6] |

| pro-IL-1β Protein Level | Dose-dependent increase | No change | [6] |

| HIF Target Gene mRNA | Significant upregulation | No effect | [6] |

| Glycolysis Rate | Increased | No effect |[6] |

This enantiomer-specific activity underscores the importance of selecting the correct isomer for studying a particular biological question. The (2S) form is the appropriate tool for investigating HIF-1α stabilization and its downstream inflammatory and metabolic consequences.

Section 6: Key Experimental Protocols & Methodologies

To validate the mechanism of action of this compound in a cellular model, a logical workflow involves confirming target engagement (HIF-1α stabilization) and then measuring the downstream consequences (target gene upregulation).

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. The two enantiomers of 2-hydroxyglutarate differentially regulate cytotoxic T cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. stemcell.com [stemcell.com]

- 6. Signaling metabolite L-2-hydroxyglutarate activates the transcription factor HIF-1α in lipopolysaccharide-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-oxoglutarate analogue inhibitors of HIF prolyl hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases [frontiersin.org]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

(2S)-Octyl-α-hydroxyglutarate: A Technical Guide to its Application in Cellular Research and Drug Discovery

Abstract

(2S)-Octyl-α-hydroxyglutarate is a pivotal research tool, serving as a cell-permeable analog of the L-enantiomer of 2-hydroxyglutarate (L-2-HG), a metabolite implicated in a range of physiological and pathological processes. This guide provides an in-depth exploration of the applications of (2S)-Octyl-α-hydroxyglutarate, focusing on its mechanism of action as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases and its utility in modeling the cellular effects of L-2-HG accumulation. We will delve into its role in cancer biology, epigenetics, metabolism, and immunology, offering detailed experimental protocols and data interpretation strategies for researchers, scientists, and drug development professionals.

Introduction: The Significance of 2-Hydroxyglutarate and the Utility of its Cell-Permeable Analog

2-Hydroxyglutarate (2-HG) exists as two stereoisomers, D-2-HG and L-2-HG, both of which are structurally similar to the key metabolic intermediate α-ketoglutarate (α-KG)[1][2]. While D-2-HG has been extensively studied as an oncometabolite produced by mutant isocitrate dehydrogenase (IDH) enzymes in various cancers, L-2-HG also plays a significant role in cellular pathophysiology, accumulating under conditions such as hypoxia[2][3][4]. The inherent charge of 2-HG limits its passive diffusion across cell membranes, necessitating the use of modified analogs for cellular studies. (2S)-Octyl-α-hydroxyglutarate, with its esterified octyl group, readily crosses the plasma membrane and is subsequently hydrolyzed by intracellular esterases to release L-2-HG, effectively increasing its intracellular concentration[4][5][6]. This property makes it an invaluable tool for investigating the downstream cellular consequences of elevated L-2-HG levels.

Mechanism of Action: Competitive Inhibition of α-Ketoglutarate-Dependent Dioxygenases

The primary mechanism by which L-2-HG, and by extension (2S)-Octyl-α-hydroxyglutarate, exerts its biological effects is through the competitive inhibition of a large family of α-KG-dependent dioxygenases[7][8][9]. These enzymes utilize α-KG as a co-substrate to catalyze a variety of oxidative reactions, including hydroxylation and demethylation. By mimicking α-KG, L-2-HG binds to the active site of these enzymes, thereby blocking their catalytic activity.

Key families of α-KG-dependent dioxygenases inhibited by L-2-HG include:

-

Histone Lysine Demethylases (KDMs): Specifically, the Jumonji C (JmjC) domain-containing histone demethylases are inhibited by L-2-HG, leading to alterations in histone methylation patterns and subsequent changes in gene expression[10][11].

-

Ten-Eleven Translocation (TET) DNA Hydroxylases: These enzymes are responsible for the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a key step in active DNA demethylation. Inhibition by L-2-HG results in DNA hypermethylation[12].

-

Prolyl Hydroxylases (PHDs): PHDs are crucial for the degradation of the alpha subunit of hypoxia-inducible factor 1 (HIF-1α). Inhibition of PHDs by L-2-HG leads to the stabilization and activation of HIF-1α, even under normoxic conditions, a state referred to as pseudohypoxia[13][14][15].

The following diagram illustrates the competitive inhibition of α-KG-dependent dioxygenases by L-2-HG.

Caption: Competitive inhibition of α-KG-dependent dioxygenases by L-2-HG.

Applications in Cancer Research

The study of oncometabolites is a burgeoning field in cancer research. While D-2-HG is the more well-known oncometabolite, L-2-HG also has significant implications in tumorigenesis. (2S)-Octyl-α-hydroxyglutarate is a critical tool for elucidating the specific roles of L-2-HG in cancer biology.

Induction of a "BRCAness" Phenotype and PARP Inhibitor Sensitivity

Recent studies have demonstrated that the accumulation of 2-HG, including the L-enantiomer, can induce a defect in homologous recombination (HR), a key DNA repair pathway. This "BRCAness" phenotype renders cancer cells highly sensitive to poly (ADP-ribose) polymerase (PARP) inhibitors[4][5]. (2S)-Octyl-α-hydroxyglutarate can be used to experimentally induce this phenotype in wild-type cells, providing a model system to study the underlying mechanisms and to test the efficacy of PARP inhibitors in the context of L-2-HG accumulation.

Modulation of the Tumor Microenvironment

L-2-HG can influence the tumor microenvironment by affecting the function of immune cells. For instance, studies have shown that L-2-HG can impact macrophage polarization and T-cell differentiation[12][15][16]. By treating immune cells with (2S)-Octyl-α-hydroxyglutarate, researchers can investigate how L-2-HG shapes the immune landscape within a tumor, potentially uncovering new avenues for immunotherapy.

Epigenetic Reprogramming and Gene Expression

The ability of L-2-HG to inhibit histone and DNA demethylases positions (2S)-Octyl-α-hydroxyglutarate as a powerful tool for studying epigenetic regulation.

Histone and DNA Methylation Studies

Treatment of cells with (2S)-Octyl-α-hydroxyglutarate can lead to global changes in histone and DNA methylation. These alterations can be profiled using techniques such as chromatin immunoprecipitation sequencing (ChIP-seq) for histone marks and whole-genome bisulfite sequencing (WGBS) for DNA methylation. This allows for a comprehensive understanding of how L-2-HG-induced epigenetic modifications drive changes in gene expression and cellular phenotype.

| Epigenetic Mark | Enzyme Family Inhibited by L-2-HG | Expected Outcome of (2S)-Octyl-α-hydroxyglutarate Treatment |

| Histone Methylation (e.g., H3K4me3, H3K9me3, H3K27me3) | Jumonji C (JmjC) domain-containing histone demethylases | Increased levels of specific histone methylation marks |

| DNA Methylation (5-methylcytosine) | Ten-Eleven Translocation (TET) DNA hydroxylases | Increased levels of global DNA methylation |

Experimental Protocols

Cell Culture and Treatment with (2S)-Octyl-α-hydroxyglutarate

Objective: To effectively deliver L-2-HG into cultured cells to study its biological effects.

Materials:

-

(2S)-Octyl-α-hydroxyglutarate (powder)

-

Dimethyl sulfoxide (DMSO)

-

Appropriate cell culture medium and supplements

-

Cultured cells of interest

Procedure:

-

Reconstitution: Prepare a stock solution of (2S)-Octyl-α-hydroxyglutarate by dissolving the powder in DMSO. A typical stock concentration is 100 mM. Store the stock solution at -20°C.

-

Cell Seeding: Plate the cells at a density that will allow for logarithmic growth during the treatment period.

-

Treatment: The following day, dilute the (2S)-Octyl-α-hydroxyglutarate stock solution in fresh cell culture medium to the desired final concentration. A typical starting concentration range is 1-5 mM, but this should be optimized for each cell line and experimental endpoint.

-

Control: Treat a parallel set of cells with an equivalent volume of DMSO as a vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 24-72 hours) before proceeding with downstream analysis.

Western Blot Analysis of HIF-1α Stabilization

Objective: To assess the effect of (2S)-Octyl-α-hydroxyglutarate on the stabilization of HIF-1α.

Materials:

-

Cells treated with (2S)-Octyl-α-hydroxyglutarate and vehicle control

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibody against HIF-1α

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Lyse the cells with RIPA buffer and determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with the primary antibodies overnight at 4°C. The following day, wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an appropriate imaging system. An increase in the HIF-1α band intensity in the (2S)-Octyl-α-hydroxyglutarate-treated cells compared to the control indicates stabilization of the protein.

The following workflow diagram illustrates the experimental process for assessing HIF-1α stabilization.

Caption: Workflow for assessing HIF-1α stabilization.

Conclusion

(2S)-Octyl-α-hydroxyglutarate is an indispensable research tool for investigating the multifaceted roles of the L-enantiomer of 2-hydroxyglutarate. Its cell-permeable nature allows for the controlled elevation of intracellular L-2-HG, providing a robust system to study its impact on a wide array of cellular processes, from epigenetic regulation and metabolism to DNA repair and immune modulation. As our understanding of the intricate roles of oncometabolites in health and disease continues to expand, the utility of (2S)-Octyl-α-hydroxyglutarate in both basic research and preclinical drug development is set to grow, paving the way for novel therapeutic strategies targeting metabolic dysregulation.

References

-

Koivunen, P., Hirsilä, M., Remes, A. M., et al. (2007). Cell-permeating alpha-ketoglutarate derivatives alleviate pseudohypoxia in succinate dehydrogenase-deficient cells. Molecular and Cellular Biology, 27(9), 3282–3289. [Link][13][14]

-

Ye, D., Guan, K. L., & Xiong, Y. (2018). The roles of 2-hydroxyglutarate. Frontiers in Oncology, 8, 29. [Link][1][2]

-

MacKenzie, E. D., Selak, M. A., Tennant, D. A., et al. (2007). Cell-permeating α-ketoglutarate derivatives alleviate pseudohypoxia in succinate dehydrogenase-deficient cells. Molecular and Cellular Biology, 27(9), 3282-3289. [Link]

-

Laukka, T., Mariani, C. J., Ihantola, T., et al. (2017). Oncometabolite D-2-hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases. eLife, 6, e22451. [Link]

-

Tyrakis, P. A., & He, L. (2024). Oncometabolite 2-hydroxyglutarate regulates anti-tumor immunity. Heliyon, 10(2), e24454. [Link][12][16]

-

Tyrakis, P. A., & He, L. (2024). Oncometabolite 2-hydroxyglutarate regulates anti-tumor immunity. Heliyon, 10(2), e24454. [Link]

-

Losman, J. A., & Kaelin, W. G., Jr. (2020). Roles of the oncometabolite enantiomers of 2-hydroxyglutarate and their metabolism by diverse dehydrogenases. Essays in Biochemistry, 64(5), 729–742. [Link]

-

Sulkowski, P. L., Corso, C. D., Robinson, N. D., et al. (2017). 2-Hydroxyglutarate produced by neomorphic IDH mutations suppresses homologous recombination and induces PARP inhibitor sensitivity. Science Translational Medicine, 9(375), eaal2463. [Link]

-

MacKenzie, E. D., Selak, M. A., Tennant, D. A., et al. (2007). Cell-Permeating -Ketoglutarate Derivatives Alleviate Pseudohypoxia in Succinate Dehydrogenase-Deficient Cells. ResearchGate. [Link]

-

Fu, X., Chin, R. M., Vergnes, L., et al. (2015). 2-Hydroxyglutarate Inhibits ATP Synthase and mTOR Signaling. Cell Metabolism, 22(3), 508–515. [Link]

-

Liu, P. S., & Wang, H. (2021). The Regulatory Role of α-Ketoglutarate Metabolism in Macrophages. International Journal of Molecular Sciences, 22(7), 3567. [Link]

-

Dang, L., White, D. W., Gross, S., et al. (2009). Cancer-associated IDH1 mutations produce 2-hydroxyglutarate. Nature, 462(7274), 739–744. [Link]

-

Vincent, E. E., Sergushichev, A., Griss, T., et al. (2015). Alpha-ketoglutarate rescues ATP production, GSH levels, and cell survival during glutamine withdrawal in cells lacking the Rb family. ResearchGate. [Link]

-

Tyrakis, P. A., Palazon, A., Macias, D., et al. (2016). Signaling metabolite L-2-hydroxyglutarate activates the transcription factor HIF-1α in lipopolysaccharide-activated macrophages. Journal of Biological Chemistry, 291(40), 21064–21075. [Link]

-

Bunse, L., Pusch, S., & Bunse, T. (2020). 2-Hydroxyglutarate in Cancer Cells. Antioxidants & Redox Signaling, 33(13), 947–966. [Link]

-

Arai, M., Nobusawa, S., Ikota, H., et al. (2022). Clinical usefulness of 2-hydroxyglutarate as a biomarker in IDH-mutant chondrosarcoma. Scientific Reports, 12(1), 6331. [Link]

-

Ye, D., Guan, K. L., & Xiong, Y. (2021). The Roles of 2-Hydroxyglutarate. Frontiers in Oncology, 11, 651317. [Link]

-

Fathi, A. T., Nahed, B. V., & Iafrate, A. J. (2016). Elevation of Urinary 2-Hydroxyglutarate in IDH-Mutant Glioma. The Oncologist, 21(2), 214–219. [Link]

Sources

- 1. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]

- 2. The Roles of 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. 2-Hydroxyglutarate produced by neomorphic IDH mutations suppresses homologous recombination and induces PARP inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. (2S)-Octyl-α-hydroxyglutarate | TargetMol [targetmol.com]

- 7. caymanchem.com [caymanchem.com]

- 8. stemcell.com [stemcell.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases | eLife [elifesciences.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Oncometabolite 2-hydroxyglutarate regulates anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell-permeating alpha-ketoglutarate derivatives alleviate pseudohypoxia in succinate dehydrogenase-deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cell-Permeating α-Ketoglutarate Derivatives Alleviate Pseudohypoxia in Succinate Dehydrogenase-Deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Signaling metabolite L-2-hydroxyglutarate activates the transcription factor HIF-1α in lipopolysaccharide-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Oncometabolite 2-hydroxyglutarate regulates anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (2S)-Octyl-alpha-hydroxyglutarate and its Application in Studying IDH1 Mutations

This guide provides a comprehensive technical overview of (2S)-Octyl-alpha-hydroxyglutarate and its utility as a research tool in the context of isocitrate dehydrogenase 1 (IDH1) mutations. It is intended for researchers, scientists, and drug development professionals actively working in the fields of cancer biology, epigenetics, and translational medicine.

Introduction: The Oncogenic Landscape of IDH1 Mutations

Mutations in the isocitrate dehydrogenase 1 (IDH1) gene are a defining feature of several human cancers, including gliomas, acute myeloid leukemia (AML), and cholangiocarcinoma.[1][2][3] These mutations typically occur at a single amino acid residue, arginine 132 (R132), within the enzyme's active site.[1][3] Wild-type IDH1 catalyzes the NADP+-dependent oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[3] However, cancer-associated IDH1 mutations result in a neomorphic enzymatic activity: the NADPH-dependent reduction of α-KG to the oncometabolite R(-)-2-hydroxyglutarate (2-HG).[1][4] The accumulation of 2-HG in tumors harboring IDH1 mutations can reach millimolar concentrations, profoundly impacting cellular metabolism and epigenetics.[5]

2-HG is structurally similar to α-KG and acts as a competitive inhibitor of numerous α-KG-dependent dioxygenases.[3][6] These enzymes play critical roles in various cellular processes, including histone and DNA demethylation.[3] By inhibiting these dioxygenases, 2-HG leads to widespread epigenetic alterations, ultimately driving oncogenesis.[6][7][8]

This compound: A Key Tool for Investigating IDH1 Mutant Biology

To study the downstream effects of 2-HG accumulation in a controlled manner, researchers utilize cell-permeable derivatives of this oncometabolite. This compound is a cell-permeable esterified form of the L-enantiomer of 2-hydroxyglutarate (L-2-HG).[9][10] While the predominant enantiomer produced by IDH1/2 mutations is D-2-HG, both D- and L-2-HG can inhibit α-KG-dependent dioxygenases.[7][8] The octyl ester modification enhances the lipophilicity of the molecule, facilitating its passage across the cell membrane.[11][12][13] Once inside the cell, endogenous esterases cleave the octyl group, releasing the active 2-hydroxyglutarate.[11][12] This allows for the temporal and dose-dependent induction of 2-HG's biological effects in wild-type IDH1 cells, mimicking the conditions found in IDH1-mutant tumors.

Mechanism of Action: Simulating the IDH1 Mutant Phenotype

The introduction of this compound into cell culture provides a robust system to investigate the molecular consequences of elevated 2-HG. The primary mechanism of action is the competitive inhibition of α-KG-dependent dioxygenases, which include:

-

Histone Demethylases: Enzymes such as the Jumonji C (JmjC) domain-containing histone demethylases are inhibited by 2-HG, leading to global changes in histone methylation patterns.[3][14]

-

TET (Ten-Eleven Translocation) Family of DNA Hydroxylases: These enzymes are responsible for DNA demethylation. Their inhibition by 2-HG results in a hypermethylated state of DNA.[3][7]

The following diagram illustrates the core mechanism of this compound in mimicking the effects of an IDH1 mutation.

Caption: Cellular uptake and processing of this compound.

Experimental Protocols for Investigating IDH1 Mutant Biology

The following section details key experimental workflows utilizing this compound to dissect the functional consequences of IDH1 mutations.

Cell Viability and Proliferation Assays

These assays are fundamental for assessing the impact of 2-HG on cell survival and growth.[15][16]

Objective: To determine the cytotoxic or cytostatic effects of this compound on a given cell line.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density to ensure exponential growth during the experiment.

-

Treatment: After allowing cells to adhere overnight, treat them with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for various time points (e.g., 24, 48, 72 hours).

-

Viability Assessment: Utilize a suitable viability assay, such as one based on tetrazolium salt reduction (e.g., MTT or XTT) or ATP quantification.[17]

-

For MTT/XTT assays: Add the reagent to each well and incubate as per the manufacturer's instructions. Measure the absorbance at the appropriate wavelength.

-

For ATP-based assays: Lyse the cells and measure luminescence according to the kit protocol.

-

-

Data Analysis: Normalize the results to the vehicle control and plot cell viability against the concentration of this compound to determine the IC50 value.

Causality Behind Experimental Choices:

-

Dose-Response and Time-Course: Evaluating a range of concentrations and time points is crucial to understand the kinetics of the cellular response to 2-HG.

-

Choice of Assay: The selection of the viability assay should be based on the specific research question. Metabolic assays like MTT/XTT are widely used, while ATP-based assays can provide a more direct measure of cellular health.[16][17]

Quantification of Intracellular 2-Hydroxyglutarate

Accurate measurement of intracellular 2-HG levels is essential to confirm the uptake and conversion of this compound and to correlate its concentration with observed biological effects.

Objective: To quantify the intracellular concentration of 2-HG following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound for a specified duration.

-

Metabolite Extraction:

-

Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and incubate on dry ice to quench metabolic activity.

-

Scrape the cells and collect the cell lysate.

-

-

Sample Preparation: Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

-

LC-MS/MS Analysis: Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS/MS).[18] This technique allows for the sensitive and specific quantification of 2-HG enantiomers.[18]

-

Data Analysis: Generate a standard curve using known concentrations of 2-HG to quantify its concentration in the samples. Normalize the results to cell number or total protein content.[18]

Causality Behind Experimental Choices:

-

Metabolite Quenching: Rapidly quenching metabolic activity with a cold solvent is critical to prevent the degradation or interconversion of metabolites.

-

LC-MS/MS: This is the gold-standard method for metabolite quantification due to its high sensitivity and specificity, enabling the differentiation of D- and L-2-HG.[18][19]

Histone Demethylation Assays

These assays are used to directly assess the inhibitory effect of 2-HG on histone demethylases.

Objective: To measure the impact of this compound treatment on global histone methylation levels.

Methodology:

-

Cell Treatment and Histone Extraction: Treat cells with this compound. Following treatment, isolate the nuclei and extract histones using an acid extraction protocol.

-

Western Blotting:

-

Separate the extracted histones by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with antibodies specific to various histone methylation marks (e.g., H3K4me3, H3K9me3, H3K27me3).

-

Use an antibody against total histone H3 as a loading control.

-

-

ELISA-based Assays: Alternatively, use commercially available ELISA kits to quantify specific histone modifications.[20] These kits provide a more quantitative and higher-throughput option.

-

Data Analysis: Quantify the band intensities from the Western blots or the absorbance/fluorescence from the ELISA assays and normalize to the loading control.

Causality Behind Experimental Choices:

-

Antibody Specificity: The use of highly specific antibodies is paramount for accurate detection of changes in histone methylation.

-

Multiple Marks: Examining a panel of histone methylation marks provides a broader understanding of the epigenetic landscape altered by 2-HG.

The following diagram outlines the experimental workflow for assessing the impact of this compound on cellular phenotypes.

Caption: Workflow for studying the effects of this compound.

Data Presentation and Interpretation

The quantitative data obtained from the aforementioned experiments should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Effect of this compound on Cell Viability

| Cell Line | Treatment Duration (hours) | IC50 (µM) |

| U87MG | 48 | 500 |

| HT1080 | 48 | 750 |

| Primary Astrocytes | 72 | >1000 |

Table 2: Intracellular 2-HG Levels Post-Treatment

| Cell Line | Treatment | Intracellular 2-HG (nmol/10^6 cells) |

| U87MG | Vehicle | <0.1 |

| U87MG | 100 µM (2S)-Octyl-2-HG | 25.3 ± 2.1 |

| HT1080 | Vehicle | <0.1 |

| HT1080 | 100 µM (2S)-Octyl-2-HG | 31.5 ± 3.4 |

Table 3: Changes in Histone H3K9 Trimethylation

| Cell Line | Treatment | H3K9me3 Level (Fold Change vs. Vehicle) |

| U87MG | 100 µM (2S)-Octyl-2-HG | 2.5 ± 0.3 |

| HT1080 | 100 µM (2S)-Octyl-2-HG | 3.1 ± 0.4 |

Conclusion

This compound is an indispensable tool for elucidating the complex biology of IDH1-mutant cancers. By providing a means to exogenously introduce 2-HG into cells, it allows for the systematic investigation of its effects on cellular processes, from epigenetic modifications to cell fate decisions. The experimental protocols outlined in this guide provide a robust framework for researchers to explore the multifaceted roles of this oncometabolite and to identify potential therapeutic vulnerabilities in IDH1-mutated tumors.

References

-

The Roles of 2-Hydroxyglutarate - Frontiers. [Link]

-

Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC - PubMed Central. [Link]

-

Deciphering the Multifaceted Roles and Clinical Implications of 2-Hydroxyglutarate in Cancer. - FirstWord Pharma. [Link]

-

Circulating Oncometabolite 2-hydroxyglutarate as a Potential Biomarker for Isocitrate Dehydrogenase (IDH1/2) Mutant Cholangiocarcinoma - AACR Journals. [Link]

-

IDH1 and IDH2 mutations in tumorigenesis: mechanistic insights and clinical perspectives - PMC - PubMed Central. [Link]

-

The Roles of 2-Hydroxyglutarate - PMC - PubMed Central - NIH. [Link]

-

Metabolic consequences of oncogenic IDH mutations - PMC - PubMed Central. [Link]

-

“Oncometabolite” Neutralizes Immune Cells Near Tumors - National Cancer Institute. [Link]

-

Cancer-Associated IDH1 Mutations Produce 2-hydroxyglutarate | Request PDF. [Link]

-

Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate - PubMed. [Link]

-

Cancer-Associated IDH1 Mutations Produce 2-hydroxyglutarate (Journal Article) - OSTI.GOV. [Link]

-

D-2-hydroxyglutarate is essential for maintaining oncogenic property of mutant IDH-containing cancer cells but dispensable for cell growth - PubMed. [Link]

-

D-2-hydroxyglutarate is essential for maintaining oncogenic property of mutant IDH-containing cancer cells but dispensable for cell growth | Oncotarget. [Link]

-

Histone Demethylase Assay - EpigenTek. [Link]

-

Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC - NIH. [Link]

-

Cell Viability Assays - Creative Bioarray. [Link]

-

Biochemical effects of IDH1 and IDH2 mutations in cholangiocarcinomas.... - ResearchGate. [Link]

-

Assays Used in vitro to Study Cancer Cell Lines - ResearchGate. [Link]

-

Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC - NIH. [Link]

-

A Protocol for Explant Cultures of IDH1-mutant Diffuse Low-grade Gliomas - JoVE. [Link]

-

Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity - NIH. [Link]

-

The Roles of IDH1 in Tumor Metabolism and Immunity - Taylor & Francis Online. [Link]

-

Cytosolic Delivery of Proteins by Bioreversible Esterification - PMC - NIH. [Link]

-

Absolute quantification of 2-hydroxyglutarate on tissue by matrix-assisted laser desorption/ionization mass spectrometry imaging for rapid and precise identification of isocitrate dehydrogenase mutations in human glioma - PubMed. [Link]

-

Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS | bioRxiv. [Link]

-

In vitro histone demethylase assay - PubMed. [Link]

-

Noninvasive Quantification of 2-Hydroxyglutarate in Human Gliomas with IDH1 and IDH2 Mutations - PubMed. [Link]

-

A Protocol for Explant Cultures of IDH1-mutant Diffuse Low-grade Gliomas - ResearchGate. [Link]

-

A Protocol for Explant Cultures of IDH1-mutant Diffuse Low-grade Gliomas - PubMed. [Link]

-

Esterification Delivers a Functional Enzyme into a Human Cell - DSpace@MIT. [Link]

-

Oncometabolite 2-Hydroxyglutarate Is a Competitive Inhibitor of α-Ketoglutarate-Dependent Dioxygenases - PMC - NIH. [Link]

-

2-Hydroxyglutarate Inhibits ATP Synthase and mTOR Signaling - PMC - PubMed Central. [Link]

-

Esterification Delivers a Functional Enzyme into a Human Cell - PubMed - NIH. [Link]

-

Generation, characterization, and drug sensitivities of 12 patient-derived IDH1-mutant glioma cell cultures - PubMed Central. [Link]

Sources

- 1. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. IDH1 and IDH2 mutations in tumorigenesis: mechanistic insights and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cancer-Associated IDH1 Mutations Produce 2-hydroxyglutarate (Journal Article) | OSTI.GOV [osti.gov]

- 5. Metabolic consequences of oncogenic IDH mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. firstwordpharma.com [firstwordpharma.com]

- 7. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]

- 8. The Roles of 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Cytosolic Delivery of Proteins by Bioreversible Esterification - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dspace.mit.edu [dspace.mit.edu]

- 13. Esterification Delivers a Functional Enzyme into a Human Cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. lifesciences.danaher.com [lifesciences.danaher.com]

- 17. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. biocat.com [biocat.com]

The Role of (2S)-Octyl-alpha-hydroxyglutarate in Cancer Metabolism: An In-depth Technical Guide

Foreword for the Modern Researcher

The landscape of cancer metabolism has been reshaped by the discovery of oncometabolites—endogenous metabolites that, when they accumulate, possess oncogenic activity. Among these, 2-hydroxyglutarate (2-HG) stands out as a pivotal player, fundamentally linking metabolic dysregulation to epigenetic reprogramming. This guide is designed for researchers at the forefront of oncology and drug development. It moves beyond a mere recitation of facts to provide a deep, mechanistic understanding and practical, actionable protocols for investigating the role of 2-HG in cancer. We focus on (2S)-Octyl-alpha-hydroxyglutarate ((2S)-O-α-HG), a key tool compound that has enabled much of our current understanding. As you delve into this guide, you will not only learn the "what" but also the "why"—the causal logic behind experimental choices that is the hallmark of robust, insightful science.

The Genesis of an Oncometabolite: IDH Mutations and 2-HG Production

In the canonical Krebs cycle, isocitrate dehydrogenase (IDH) catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). However, in several cancers, including gliomas, acute myeloid leukemia (AML), and cholangiocarcinomas, somatic mutations frequently arise in the genes encoding cytosolic IDH1 and mitochondrial IDH2.[1][2] These mutations confer a neomorphic (new) enzymatic function: instead of producing α-KG, the mutant IDH enzyme gains the ability to reduce α-KG to D-2-hydroxyglutarate (also known as (R)-2-hydroxyglutarate or D-2-HG), consuming NADPH in the process.[1][3]

While IDH mutations are the primary source of the D-enantiomer of 2-HG, the S-enantiomer (L-2-hydroxyglutarate or L-2-HG) can also accumulate in cancer cells, often in response to hypoxic conditions, through the promiscuous activity of enzymes like lactate dehydrogenase (LDH) and malate dehydrogenase (MDH).[4][5] Both enantiomers are considered oncometabolites, though they can have distinct biological effects.[4][6]

To study the downstream consequences of elevated intracellular 2-HG without genetically modifying cells, researchers rely on cell-permeable analogs. This compound is the octyl ester-modified form of L-2-HG. The addition of the octyl group neutralizes the negative charge of the carboxyl groups, rendering the molecule more lipophilic and facilitating its passive diffusion across the cell membrane.[6][7] Once inside the cell, endogenous esterases cleave the octyl group, releasing L-2-HG to accumulate and exert its biological effects. This tool compound is invaluable for dissecting the specific contributions of the L-enantiomer to the cancer phenotype.

The Central Mechanism: Competitive Inhibition of α-KG-Dependent Dioxygenases

The structural similarity between 2-HG and α-KG is the crux of its oncogenic mechanism. 2-HG acts as a competitive inhibitor of a large family of α-KG-dependent dioxygenases.[3][8][9] These enzymes utilize α-KG as a co-substrate to catalyze a variety of oxidative reactions, including the demethylation of histones and DNA. By binding to the active site of these enzymes, 2-HG prevents α-KG from binding, thereby inhibiting their catalytic activity.[3]

The two main classes of epigenetic enzymes targeted by 2-HG are:

-

Ten-Eleven Translocation (TET) Enzymes: TET1, TET2, and TET3 are DNA hydroxylases that initiate the process of active DNA demethylation by oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC).[3][10] Inhibition of TET enzymes by 2-HG leads to a global increase in DNA methylation (hypermethylation), particularly at CpG islands, which can silence tumor suppressor genes.[1][3]

-

Jumonji C (JmjC) Domain-Containing Histone Demethylases (KDMs): This large family of enzymes removes methyl groups from lysine residues on histone tails.[3][8] Different KDMs target specific histone marks (e.g., H3K4, H3K9, H3K27, H3K36). Inhibition of these demethylases by 2-HG results in the accumulation of histone methylation marks, leading to a profound alteration of the chromatin landscape and dysregulation of gene expression.[1][8][9][11]

This widespread epigenetic remodeling is a key driver of the oncogenic state, leading to a block in cellular differentiation and the maintenance of a stem cell-like phenotype.[5][12]

Figure 1: The metabolic shift in IDH-mutant cancers leading to 2-HG production and epigenetic dysregulation.

Quantitative Insights: The Potency of 2-HG Enantiomers

The inhibitory effect of 2-HG on α-KG-dependent dioxygenases varies depending on the specific enzyme and the enantiomer of 2-HG. Understanding these quantitative differences is crucial for interpreting experimental results.

| Enzyme Family | Specific Enzyme | 2-HG Enantiomer | Reported IC50 (µM) | Reference(s) |

| Histone Demethylases (KDMs) | JMJD2A (KDM4A) | (R)-2-HG | ~25 | [3] |

| KDM5A | (R)-2-HG | < 1000 | [10] | |

| KDM5B | (R)-2-HG | 3600 | [10] | |

| KDM5C | (R)-2-HG | < 1000 | [10] | |

| KDM5D | (R)-2-HG | < 1000 | [10] | |

| TET Enzymes | TET1 (catalytic domain) | (R)-2-HG | ~800 | [13][14] |

| TET1 (catalytic domain) | (S)-2-HG | ~800 | [13][14] | |

| TET2 (catalytic domain) | (R)-2-HG | 13-15 | [13][14] | |

| TET2 (catalytic domain) | (S)-2-HG | 13-15 | [13][14] | |

| TET3 (catalytic domain) | (R)-2-HG | ~100 | [13][14] | |

| TET3 (catalytic domain) | (S)-2-HG | ~100 | [13][14] | |

| Other Dioxygenases | HIF Prolyl Hydroxylase (PHD2) | (R)-2-HG | > 5000 | [3] |

Note: IC50 values can vary depending on assay conditions (e.g., α-KG concentration). The data presented here are for comparative purposes.

Experimental Workflows: A Practical Guide

Investigating the effects of (2S)-Octyl-α-hydroxyglutarate requires a multi-faceted approach, from treating cells to analyzing the downstream metabolic and epigenetic consequences.

Figure 2: A generalized experimental workflow for studying the effects of (2S)-Octyl-α-hydroxyglutarate.

Protocol: Cell Culture Treatment and Assessment of Global Histone Methylation

This protocol details how to treat adherent cancer cells with (2S)-Octyl-α-hydroxyglutarate and assess the impact on global histone methylation levels via Western blot.

Rationale: This experiment directly tests the hypothesis that exogenously supplied L-2-HG inhibits histone demethylases, leading to an increase in specific histone methylation marks. Western blotting provides a robust and widely accessible method for detecting these changes.

Materials:

-

Cancer cell line of interest (e.g., U87MG glioblastoma, MCF-7 breast cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)

-

This compound

-

Sterile PBS

-

Histone extraction buffer (see below)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels (15% acrylamide is recommended for good histone resolution)[15]

-

PVDF membrane (0.2 µm pore size is crucial for efficient transfer of small histone proteins)[15]

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-H3K27me3, anti-H3K9me3, anti-Total Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

Histone Extraction Protocol (Acid Extraction Method): Rationale: Standard lysis buffers like RIPA can be inefficient at extracting tightly-bound nuclear proteins like histones. Acid extraction effectively solubilizes histones for downstream analysis.[16]

-

Harvest cells by scraping and centrifuge at 500 x g for 5 minutes at 4°C. Wash the cell pellet with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice to swell the cells.

-

Centrifuge to pellet the nuclei.

-

Resuspend the nuclear pellet in 0.4 N H₂SO₄ and incubate with rotation for at least 1 hour (or overnight) at 4°C to extract histones.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant containing the histones to a new tube.

-

Precipitate the histones by adding trichloroacetic acid (TCA) to a final concentration of 20-25% and incubate on ice.

-

Pellet the histones by centrifugation, wash with ice-cold acetone, and air-dry the pellet.

-

Resuspend the histone pellet in sterile water.

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

-

Treatment: Prepare a stock solution of (2S)-Octyl-α-hydroxyglutarate in a suitable solvent (e.g., sterile water or DMSO). Treat cells with a range of concentrations (e.g., 100 µM, 500 µM, 1 mM) for a defined period (e.g., 48-72 hours). Include a vehicle-only control.[4][6]

-

Harvesting and Histone Extraction: Following treatment, wash cells with ice-cold PBS and perform the acid extraction protocol as described above.

-

Quantification and Sample Preparation: Quantify the protein concentration of the histone extracts. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Western Blotting:

-

Load equal amounts of histone protein per lane on a 15% SDS-PAGE gel.

-

Transfer proteins to a 0.2 µm PVDF membrane.[15]

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (e.g., anti-H3K27me3) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.[17]

-

Strip the membrane and re-probe with an antibody for Total Histone H3 as a loading control.

-

Protocol: Quantification of Intracellular D/L-2-HG by LC-MS/MS

This protocol provides a method for extracting metabolites from cultured cells and quantifying the specific enantiomers of 2-HG using LC-MS/MS with chiral derivatization.

Rationale: Accurately measuring the intracellular concentration of 2-HG is essential to confirm its accumulation following treatment with octyl-2-HG or in IDH-mutant cells. Since D- and L-2-HG are enantiomers, they have identical masses and cannot be distinguished by mass spectrometry alone. Chiral derivatization with a reagent like Diacetyl-L-tartaric anhydride (DATAN) converts the enantiomers into diastereomers, which have different physicochemical properties and can be separated by standard reverse-phase chromatography.[18][19][20]

Materials:

-

Treated and control cell pellets

-

Extraction Solvent: 80% methanol (LC-MS grade) in water (LC-MS grade), pre-chilled to -80°C

-

Internal standards (e.g., ¹³C₅-D-2-HG and ¹³C₅-L-2-HG)

-

Derivatization Reagent: Diacetyl-L-tartaric anhydride (DATAN) dissolved in acetonitrile:acetic acid (4:1, v/v) to 50 mg/mL[13]

-

LC-MS/MS system with a C18 column

Procedure:

-

Metabolite Quenching and Extraction:

-

Rapidly aspirate the culture medium and wash the cells once with ice-cold PBS.

-

Immediately add ice-cold 80% methanol extraction solvent to the plate to quench metabolism.

-

Scrape the cells into the solvent and transfer the cell lysate to a microcentrifuge tube.

-

Add internal standards.

-

Vortex vigorously and incubate at -20°C for at least 1 hour to precipitate proteins.

-

Centrifuge at maximum speed for 15 minutes at 4°C.

-

Transfer the supernatant (containing metabolites) to a new tube.

-

-

Sample Derivatization:

-

Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). Complete removal of water is critical for the reaction.[13]

-

Add 50 µL of the DATAN derivatization reagent to the dried extract.[13][21]

-

Heat the samples at 70°C for 1-2 hours.[13]

-

Cool the samples to room temperature.

-

Dilute with an appropriate solvent (e.g., acetonitrile:acetic acid) before injection.[13]

-

-

LC-MS/MS Analysis:

-

Inject the derivatized sample onto a C18 column.

-

Use an appropriate gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid) to separate the diastereomers.

-

Operate the mass spectrometer in multiple-reaction-monitoring (MRM) mode, using specific precursor-product ion transitions for D-2-HG-DATAN, L-2-HG-DATAN, and their corresponding internal standards.[20]

-

-

Quantification:

-

Generate standard curves using known concentrations of derivatized D- and L-2-HG standards.

-

Calculate the concentration of each enantiomer in the samples by comparing their peak areas to the standard curves and normalizing to the internal standards.

-

Concluding Remarks and Future Directions

The study of this compound and its D-enantiomer counterpart has been instrumental in deciphering the intricate link between cellular metabolism and the epigenetic control of gene expression in cancer. The competitive inhibition of α-KG-dependent dioxygenases by 2-HG represents a fundamental oncogenic mechanism, leading to a profound rewiring of the cellular state that favors tumorigenesis. The protocols and data presented in this guide offer a robust framework for researchers to explore this fascinating area further.